9-Ethyl-3,6-dimethoxy-10-methylphenanthrene
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Overview
Description
Preparation Methods
The synthesis of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves several steps, typically starting from phenanthrene derivatives. The synthetic route often includes alkylation, methylation, and methoxylation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenanthrene derivatives.
Scientific Research Applications
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and gene expression .
Comparison with Similar Compounds
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene can be compared with other phenanthrene derivatives, such as:
9-Methyl-10-ethylphenanthrene: Similar in structure but differs in the position and type of substituents.
3,6-Dimethoxyphenanthrene: Lacks the ethyl and methyl groups present in this compound.
10-Methylphenanthrene: Contains only the methyl group without the ethyl and methoxy groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5025-37-6 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-ethyl-3,6-dimethoxy-10-methylphenanthrene |
InChI |
InChI=1S/C19H20O2/c1-5-15-12(2)16-8-6-13(20-3)10-18(16)19-11-14(21-4)7-9-17(15)19/h6-11H,5H2,1-4H3 |
InChI Key |
WVJAQDCWIMWLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=CC2=C3C=C(C=CC3=C1C)OC)OC |
Origin of Product |
United States |
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